(5-Chloro-2-propoxyphenyl)methanol
Description
(5-Chloro-2-propoxyphenyl)methanol is a chlorinated aromatic alcohol characterized by a benzene ring substituted with a chlorine atom at the 5-position, a propoxy group (-OCH₂CH₂CH₃) at the 2-position, and a hydroxymethyl (-CH₂OH) group at the benzylic position.
Properties
IUPAC Name |
(5-chloro-2-propoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6,12H,2,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIZPEAAUARFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
(5-Chloro-2-propoxyphenyl)methanol: undergoes several types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a different phenol derivative.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: 5-Chloro-2-propoxybenzoic acid.
Reduction Products: 2-Propoxyphenol.
Substitution Products: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of small molecule inhibitors targeting the NLRP3 inflammasome, a critical component in inflammatory diseases. Recent studies indicate that modifications to the compound can enhance its inhibitory potency on this target, making it a candidate for therapeutic applications in conditions like Alzheimer's disease and other neurodegenerative disorders .
Pharmacological Studies
(5-Chloro-2-propoxyphenyl)methanol has been investigated for its activity as a selective agonist for serotonin receptors, particularly the 5-HT(2C) receptor. This receptor is implicated in various psychiatric disorders, including depression and anxiety. Compounds that modulate this receptor can potentially lead to new treatments for these conditions .
Material Science
In materials science, this compound is utilized in the synthesis of mesoporous materials and as an intermediate for organic light-emitting diodes (OLEDs). Its unique structural properties allow it to function effectively as a dopant or host material in electronic applications .
Case Study 1: NLRP3 Inhibitors
A recent study focused on the design of novel NLRP3 inhibitors based on this compound derivatives. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring significantly influenced the inhibitory potency against NLRP3 .
| Compound | Substitution | Inhibitory Potency |
|---|---|---|
| Compound A | -Cl | High |
| Compound B | -OCH₃ | Moderate |
| Compound C | -F | Low |
Case Study 2: Serotonin Receptor Modulation
Research into this compound's effects on 5-HT(2C) receptors demonstrated its potential as an antidepressant agent. Behavioral assays indicated that compounds derived from this structure exhibited significant antidepressant-like effects at doses ranging from 10 to 60 mg/kg .
| Dose (mg/kg) | Effect |
|---|---|
| 10 | Mild effect |
| 30 | Moderate effect |
| 60 | Significant effect |
Mechanism of Action
The mechanism by which (5-Chloro-2-propoxyphenyl)methanol exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent reaction.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The compound may target specific enzymes involved in metabolic pathways.
Binding Affinity: Its binding affinity to molecular targets can be studied using various biochemical techniques.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
Chlorinated Aromatic Compounds
- Metconazole (5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol): Contains a 4-chlorophenyl group and a triazole ring, enhancing antifungal activity. The triazole group introduces hydrogen-bonding capacity, unlike the methanol group in (5-Chloro-2-propoxyphenyl)methanol, which may limit bioactivity in certain contexts . Higher molecular weight (C₁₇H₂₁ClN₃O) compared to the target compound (C₁₀H₁₃ClO₂), suggesting differences in membrane permeability.
- 5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole: Features a 3-chlorophenyl substituent and a pyrrole ring.
Phenoxy and Alcohol Derivatives
- Acifluorfen (5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid): Contains a nitrobenzoic acid group, conferring strong acidity (pKa ~1.5) and herbicidal activity. The trifluoromethyl group increases lipophilicity, whereas this compound’s methanol group enhances water solubility .
Physicochemical Properties (Theoretical Comparison)
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Predicted logP* |
|---|---|---|---|---|
| This compound | C₁₀H₁₃ClO₂ | 200.66 | -Cl, -OCH₂CH₂CH₃, -CH₂OH | ~2.1 |
| Metconazole | C₁₇H₂₁ClN₃O | 318.82 | -Cl, triazole, cyclopentanol | ~3.8 |
| Acifluorfen | C₁₄H₇ClF₃NO₅ | 361.66 | -Cl, -CF₃, -NO₂, -COOH | ~3.5 |
*logP values estimated via fragment-based methods.
Biological Activity
(5-Chloro-2-propoxyphenyl)methanol is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antibacterial, anti-inflammatory, and other pharmacological effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a chloro group at the 5-position and a propoxy group at the 2-position of the phenyl ring. This configuration is significant for its biological activity, influencing interactions with various biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. The compound was tested against several bacterial strains, demonstrating significant inhibitory effects.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| Escherichia coli | 19 | 0.125 |
| Pseudomonas aeruginosa | 18 | 0.25 |
| Klebsiella pneumoniae | 17 | 0.5 |
| Staphylococcus aureus | 15 | 0.75 |
These results indicate that this compound exhibits potent antibacterial activity, particularly against E. coli and P. aeruginosa .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. It acts as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. Research indicates that this compound effectively reduces the release of interleukin-1 beta (IL-1β) in response to lipopolysaccharide (LPS) stimulation.
| Compound | IC50 (μM) |
|---|---|
| This compound | 0.55 ± 0.16 |
| Control | N/A |
This data suggests that the compound may be a promising candidate for developing anti-inflammatory therapies .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells, including enzymes and receptors involved in inflammatory pathways and bacterial resistance mechanisms. The presence of the chloro and propoxy substituents is critical for enhancing its binding affinity and selectivity towards these targets .
Case Studies
- Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various phenolic compounds, including this compound, against clinical isolates of bacteria from infected patients. The findings confirmed its effectiveness, particularly against multi-drug resistant strains .
- Inflammation Model : In vivo studies using animal models demonstrated that administration of this compound significantly reduced inflammation markers compared to control groups, supporting its potential therapeutic application in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
